molecular formula C9H18N2O3 B060820 trans-3-Amino-1-Boc-4-hydroxypyrrolidine CAS No. 190792-74-6

trans-3-Amino-1-Boc-4-hydroxypyrrolidine

Cat. No. B060820
CAS RN: 190792-74-6
M. Wt: 202.25 g/mol
InChI Key: MOZOQDNRVPHFOO-BQBZGAKWSA-N
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Description

Synthesis Analysis

The synthesis of trans-3-Amino-1-Boc-4-hydroxypyrrolidine involves several key steps, including asymmetric synthesis techniques to achieve the desired stereochemistry. For instance, the asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid demonstrates the importance of stereocontrol in the synthesis of such compounds (Bunnage et al., 2004). Furthermore, chemoenzymatic synthesis approaches have been utilized to achieve orthogonally protected trans-3-amino-4-hydroxypyrrolidines, highlighting the versatility of synthetic methods available for this compound (Rodríguez-Rodríguez et al., 2013).

Molecular Structure Analysis

The molecular structure of trans-3-Amino-1-Boc-4-hydroxypyrrolidine is characterized by its trans stereochemistry, which significantly influences its reactivity and interaction with other molecules. The absolute configuration of such compounds can be determined using techniques such as X-ray diffraction analysis, as demonstrated in the study of trans-3-(9-fluorenylmethyloxycarbonylamino)-1-oxyl-2,2,5,5-tetramethylpyrrolidine-4-carboxylic acid (Wright et al., 2008).

Scientific Research Applications

Hydroxyproline-Based DNA Mimics

Research highlights the development of DNA analogues and mimics based on hydroxyproline and its derivatives, including trans-3-Amino-1-Boc-4-hydroxypyrrolidine. These compounds are designed to improve the physicochemical and biological properties of natural oligonucleotides. Hydroxyproline-based DNA mimics, such as HypNA-pPNAs and pHypNAs, demonstrate potential for use in nucleic acid-based diagnostics, isolation of nucleic acids, and antisense experiments, showcasing their significance in genetic research and molecular diagnostics (Efimov & Chakhmakhcheva, 2006).

Toxicity Evaluation of Aminoxyl Radicals

Aminoxyl radicals, closely related to the structural motifs of trans-3-Amino-1-Boc-4-hydroxypyrrolidine, have been critically reviewed for their toxicity. The review concludes that aminoxyl radicals possess very low toxicity and are not mutagenic. This finding is crucial for their application in biomedical fields, where low toxicity is a prerequisite for drug development and therapeutic uses (Sosnovsky, 1992).

Biomarkers in Tobacco and Cancer Research

The study on human urinary carcinogen metabolites, including those related to tobacco and cancer, points out the importance of chemical markers in diagnosing and researching cancer. While trans-3-Amino-1-Boc-4-hydroxypyrrolidine itself is not directly mentioned, the methodologies and approaches in detecting and analyzing metabolites have parallels in handling complex organic compounds in biomedical research (Hecht, 2002).

Mimosine in Disease Treatment and Phytoremediation

Mimosine, a non-protein amino acid like trans-3-Amino-1-Boc-4-hydroxypyrrolidine, showcases various biological activities such as anti-cancer and anti-inflammatory effects. The exploration of mimosine's roles in treatment and phytoremediation underscores the potential of amino acids and their derivatives in developing therapeutic agents and environmental solutions (Nguyen & Tawata, 2016).

Mechanism of Action

Trans-3-Amino-1-Boc-4-hydroxypyrrolidine plays a crucial role in the synthesis of pharmaceutical compounds that are used to combat diseases like cancer and bacterial infections .

Safety and Hazards

The safety information for trans-3-Amino-1-Boc-4-hydroxypyrrolidine includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

Future Directions

Trans-3-Amino-1-Boc-4-hydroxypyrrolidine is a significant component in the synthesis of pharmaceutical compounds. Its future directions are likely to be influenced by advancements in pharmaceutical research, particularly in the areas of cancer and bacterial infection treatments .

properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZOQDNRVPHFOO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Synthesis routes and methods

Procedure details

6-Oxa-3-aza-bicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester (12.1 g, 65.3 mmol) was dissolved in a 8:1 methanol/water mixture (108 mL). Ammonium chloride (15 g) and sodium azide (21.4 g, 329 mmol) was added and the mixture was heated at 60° C. overnight. After dilution with ether (500 mL), the mixture was washed with saturated aqueous NaHCO3 (200 mL) and brine (200 mL), dried with MgSO4 and evaporated under vacuum. The crude product was dissolved in methanol (200 mL). 10% Palladium on activated carbon (1.5 g) was added and the mixture was stirred at ambient temperature under a hydrogen atmosphere until TLC analysis showed the disappearance of the starting material. The mixture was filtered through a pad of Celite and evaporated to dryness under vacuum. The product was purified by flash chromatography on silica gel. Eluent: 5% methanol in ethyl acetate to 20% methanol, 3% triethylamine in ethyl acetate. Yield: 4.3 g 3-amino-4-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester as yellowish solid.
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
21.4 g
Type
reactant
Reaction Step Two

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